2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)guanidine typically involves the reaction of 2,5-dimethoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
2,4,6-Trinitrophenol, on the other hand, is synthesized by nitrating phenol with a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent decomposition or explosion .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol in large reactors, followed by purification through crystallization and filtration. The process is designed to maximize yield while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
2,4,6-Trinitrophenol is known for its reactivity due to the presence of nitro groups. It undergoes:
Reduction: Can be reduced to form aminophenols.
Substitution: Nucleophilic substitution reactions can replace nitro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and aminophenols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethoxyphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, modulating their activity. 2,4,6-Trinitrophenol exerts its effects through its strong electron-withdrawing nitro groups, which can participate in redox reactions and interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Another nitroaromatic compound with explosive properties.
2,4-Dinitrophenol: A related compound with similar chemical reactivity but different applications.
2,5-Dimethoxyaniline: A precursor in the synthesis of 2-(2,5-Dimethoxyphenyl)guanidine
Uniqueness
2-(2,5-Dimethoxyphenyl)guanidine;2,4,6-trinitrophenol is unique due to the combination of guanidine and nitroaromatic functionalities, which confer distinct chemical and biological properties. This dual nature allows for versatile applications in various fields, setting it apart from other similar compounds .
Properties
CAS No. |
61705-94-0 |
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Molecular Formula |
C15H16N6O9 |
Molecular Weight |
424.32 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)guanidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H13N3O2.C6H3N3O7/c1-13-6-3-4-8(14-2)7(5-6)12-9(10)11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-5H,1-2H3,(H4,10,11,12);1-2,10H |
InChI Key |
JNVGWCSYFXPDBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=C(N)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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